シンノリン-4-オール

説明

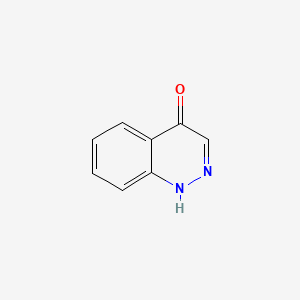

4-Cinnolinol is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Cinnolinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81669. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cinnolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cinnolinol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

互変異性研究

シンノリン-4-オールは、互変異性の研究において注目されている化合物です。互変異性とは、化学化合物が2つ以上の相互変換可能な形態で存在する能力のことです。 詳細なNMR分光法による調査では、シンノリン-4-オールは重水素化ジメチルスルホキシド溶液中で、シンノリン-4(1H)-オン形態で排他的に存在することが明らかになっています 。この特性は、ヘテロ芳香族化合物の挙動を理解するために重要であり、創薬や分子生物学などの分野で重要な意味を持っています。

医薬品化学

シンノリン-4-オールに存在するシンノリン核は、薬理学的特性を持つ多くの化合物における重要な構造サブユニットです。 シンノリン誘導体には、シンノリン-4-オールを含め、抗菌、抗真菌、抗マラリア、抗炎症、鎮痛、抗不安、抗腫瘍などの幅広い薬理学的活性を示すものがあります 。これらの特性により、シンノリン-4-オールは、新しい医薬品開発における貴重な足場となっています。

抗菌剤

シンノリン-4-オール誘導体は、抗菌剤として広く研究されています。 例えば、尿路感染症に用いられる一般的な薬であるシノキサシンは、シンノリン環系誘導体です 。薬剤感受性および薬剤耐性病原菌に対する新たな化合物を設計する必要性が高まっているため、シンノリン-4-オールは、潜在的な抗菌剤を合成するための重要な化合物となっています。

計算化学

計算化学において、シンノリン-4-オールは、酸化還元反応の研究に使用されています。 幾何学的最適化と関数理論計算を含む計算研究は、水相におけるシンノリン-4-オールの還元および酸化電位を決定するのに役立ちます 。このような研究は、医薬品化合物の反応性と安定性を予測するために不可欠です。

複素環式化合物の合成

シンノリン-4-オールは、2-アミノアセトフェノンからボルシェ合成によって簡単に得られるため、4-置換シンノリンの構築における中心的な合成子として役立ちます 。これは、有機化学および創薬において非常に重要な様々な複素環式化合物の合成における重要な出発物質となります。

生物学的意義

シンノリン-4-オールの研究は、その生物学的意義によっても重要です。 核酸塩基の互変異性体は、シンノリン-4-オールなどの化合物によって影響を受ける可能性があり、DNA分子における塩基対形成に重要です 。これらの相互作用を理解することで、遺伝的プロセスと遺伝子治療の開発に関する洞察を得ることができます。

作用機序

Target of Action

Cinnoline derivatives, in general, have been found to exhibit a broad spectrum of pharmacological activities, suggesting that they may interact with multiple targets .

Mode of Action

Cinnolin-4-ol exists exclusively in the cinnolin-4(1H)-one form in deuteriodimethyl sulfoxide solution . This tautomeric form could potentially influence its interaction with its targets.

Result of Action

Cinnoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .

生化学分析

Biochemical Properties

4-Cinnolinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-Cinnolinol has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The hydroxyl group in 4-Cinnolinol allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

4-Cinnolinol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Cinnolinol can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 4-Cinnolinol involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For example, 4-Cinnolinol has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cinnolinol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Cinnolinol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 4-Cinnolinol in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Cinnolinol vary with different dosages in animal models. At low doses, 4-Cinnolinol may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .

Metabolic Pathways

4-Cinnolinol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of 4-Cinnolinol with metabolic enzymes can also influence the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of 4-Cinnolinol within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, 4-Cinnolinol can be transported to different cellular compartments, where it exerts its biological effects. The compound’s localization and accumulation within cells can be influenced by its interactions with transport proteins and binding sites on cellular membranes .

Subcellular Localization

4-Cinnolinol exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and experimental conditions. The presence of targeting signals and post-translational modifications can direct 4-Cinnolinol to specific compartments or organelles, where it can interact with target biomolecules and influence cellular processes .

生物活性

4-Cinnolinol, a compound belonging to the cinnoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

4-Cinnolinol is characterized by its unique heterocyclic structure, which contributes to its biological activity. The molecular formula is , and it features a hydroxyl group attached to the cinnoline ring, enhancing its reactivity and potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that 4-cinnolinol derivatives exhibit significant anti-inflammatory properties. A study evaluated various synthesized compounds for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. Compounds derived from 4-cinnolinol showed promising LOX inhibitory activity, suggesting their potential as anti-inflammatory agents .

2. Antibacterial Activity

4-Cinnolinol and its derivatives have demonstrated antibacterial effects against several strains of bacteria. A comparative study revealed that these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with varying potency depending on the substituents at the 4-amino group of the cinnoline core . The findings are summarized in Table 1.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Cinnolinol | S. aureus | 32 µg/mL |

| 4-Cinnolinol | B. subtilis | 16 µg/mL |

| 4-Chloro-4-Cinnolinol | E. coli | 64 µg/mL |

3. Antifungal Activity

In addition to antibacterial properties, 4-cinnolinol exhibits antifungal activity. It has been tested against fungi such as Candida albicans and Aspergillus niger. The most effective derivatives were found to be halogen-substituted compounds, which displayed superior antifungal activity compared to standard antifungal agents .

4. Anticancer Activity

The anticancer potential of 4-cinnolinol has also been investigated. Studies have shown that certain derivatives induce cytotoxic effects on cancer cell lines, including colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cells. For instance, a specific derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant anticancer activity .

Case Studies

Case Study 1: Synthesis and Evaluation of Cinnoline Derivatives

A recent study synthesized a series of 4-cinnolinol derivatives and evaluated their biological activities. Among these, a compound with a methoxy group at the phenyl moiety exhibited the highest anti-inflammatory activity in vitro, reducing pro-inflammatory cytokine levels significantly .

Case Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the structure-activity relationship (SAR) of various substituted cinnoline derivatives. The results suggested that electron-donating groups at specific positions enhanced both antibacterial and anti-inflammatory activities . This underscores the importance of molecular modifications in optimizing therapeutic efficacy.

特性

IUPAC Name |

1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMBERDMCRCVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236364 | |

| Record name | 4-Cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-66-1, 18514-84-6 | |

| Record name | 4-Cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cinnolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydrocinnolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。